molecular formula C17H16O3 B12006511 2-Methoxy-4-(2-phenylvinyl)phenyl acetate

2-Methoxy-4-(2-phenylvinyl)phenyl acetate

Cat. No.: B12006511
M. Wt: 268.31 g/mol
InChI Key: XPWHFTQUOIMIEH-CMDGGOBGSA-N
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Description

2-Methoxy-4-(2-phenylvinyl)phenyl acetate is an organic compound with the molecular formula C17H16O3. This compound is characterized by a methoxy group and a phenylvinyl group attached to a phenyl acetate backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-phenylvinyl)phenyl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol and phenylacetylene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a palladium catalyst and a base such as potassium carbonate.

    Procedure: The 2-methoxyphenol is first acetylated using acetic anhydride to form 2-methoxyphenyl acetate. This intermediate is then subjected to a Heck coupling reaction with phenylacetylene in the presence of a palladium catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening for catalyst optimization can also enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Methoxy-4-(2-phenylvinyl)phenyl acetate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methoxy-4-(2-phenylvinyl)phenyl acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methoxy-4-(2-phenylvinyl)phenyl acetate exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(2-propenyl)phenyl acetate: Similar structure but with a propenyl group instead of a phenylvinyl group.

    2-Methoxy-4-(2-thienylvinyl)phenyl acetate: Contains a thienylvinyl group instead of a phenylvinyl group.

Uniqueness

2-Methoxy-4-(2-phenylvinyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

[2-methoxy-4-[(E)-2-phenylethenyl]phenyl] acetate

InChI

InChI=1S/C17H16O3/c1-13(18)20-16-11-10-15(12-17(16)19-2)9-8-14-6-4-3-5-7-14/h3-12H,1-2H3/b9-8+

InChI Key

XPWHFTQUOIMIEH-CMDGGOBGSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C2=CC=CC=C2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC2=CC=CC=C2)OC

Origin of Product

United States

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